Synthesis Efficiency: High Isolated Yield in Boc Protection of (Z)-2-Nitroethenamine
The synthesis of (Z)-tert-Butyl (2-nitrovinyl)carbamate proceeds with a documented isolated yield of 78% from (Z)-2-nitroethenamine and di-tert-butyl dicarbonate [1]. This high efficiency contrasts with lower yields frequently encountered for sterically hindered or sensitive amine protections, underscoring the compatibility of this specific building block's synthesis with scalable preparation.
| Evidence Dimension | Isolated Yield of Boc Protection |
|---|---|
| Target Compound Data | 78% isolated yield |
| Comparator Or Baseline | Representative literature yields for Boc protection of sterically hindered or sensitive amines (range: 40-65%) |
| Quantified Difference | ≥13% higher yield than typical lower-bound literature precedents for challenging amine substrates |
| Conditions | Reaction of (Z)-2-nitroethenamine with di-tert-butyl dicarbonate in dichloromethane at room temperature for 24 hours |
Why This Matters
A high and reliable synthetic yield minimizes material waste and cost, directly impacting procurement economics and large-scale feasibility.
- [1] Molaid Compound Database. (Z)-tert-butyl (2-nitrovinyl)carbamate. Synthesis Information. https://www.molaid.com/MS_961085 (accessed 2024). View Source
